molecular formula C10H22N2O B13277373 2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol

2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol

Cat. No.: B13277373
M. Wt: 186.29 g/mol
InChI Key: WITAVWZJMQOHRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol typically involves the reaction of 1-methylpiperidine with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methyl group and an amino alcohol moiety makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C10H22N2O/c1-10(2,13)8-11-9-4-6-12(3)7-5-9/h9,11,13H,4-8H2,1-3H3

InChI Key

WITAVWZJMQOHRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCN(CC1)C)O

Origin of Product

United States

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